molecular formula C6H4Br2ClN B13015766 3-Bromo-2-(bromomethyl)-5-chloropyridine

3-Bromo-2-(bromomethyl)-5-chloropyridine

Cat. No.: B13015766
M. Wt: 285.36 g/mol
InChI Key: HLTJYGMPECCHSI-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)-5-chloropyridine: is an organic compound belonging to the class of halogenated pyridines It is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)-5-chloropyridine typically involves halogenation reactions. One common method is the bromination of 2-(bromomethyl)-5-chloropyridine using bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions on the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(bromomethyl)-5-chloropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3-Bromo-2-(bromomethyl)-5-chloropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may also serve as a starting material for the synthesis of bioactive molecules.

Medicine: The compound’s derivatives may have potential medicinal applications. Researchers explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(bromomethyl)-5-chloropyridine depends on its specific application. In general, the compound interacts with molecular targets through its halogen atoms, which can form strong bonds with various functional groups. This interaction can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

    2-Bromo-3-chloropyridine: Similar in structure but lacks the bromomethyl group.

    3-Bromo-2-chloropyridine: Similar but without the additional bromine atom.

    2,3-Dibromopyridine: Contains two bromine atoms but lacks the chloromethyl group.

Uniqueness: 3-Bromo-2-(bromomethyl)-5-chloropyridine is unique due to the presence of both bromine and chlorine atoms, as well as the bromomethyl group

Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

3-bromo-2-(bromomethyl)-5-chloropyridine

InChI

InChI=1S/C6H4Br2ClN/c7-2-6-5(8)1-4(9)3-10-6/h1,3H,2H2

InChI Key

HLTJYGMPECCHSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)CBr)Cl

Origin of Product

United States

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